molecular formula C14H20N2O4 B1306285 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid CAS No. 625412-94-4

6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B1306285
CAS No.: 625412-94-4
M. Wt: 280.32 g/mol
InChI Key: WNVISWNODRFHSP-UHFFFAOYSA-N
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Description

6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carbamoyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via reactions with carbamoyl chloride or similar reagents under controlled conditions.

    Formation of the Cyclohexene Carboxylic Acid Moiety: This step involves the cyclization of appropriate precursors to form the cyclohexene ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • tert-Butyl 4-carbamoylpiperidine-1-carboxylate
  • tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate

Comparison: 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is unique due to its specific structural features, such as the presence of both a piperidine ring and a cyclohexene carboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from similar compounds that may lack one or more of these features.

Properties

IUPAC Name

6-(4-carbamoylpiperidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(17)9-5-7-16(8-6-9)13(18)10-3-1-2-4-11(10)14(19)20/h1-2,9-11H,3-8H2,(H2,15,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVISWNODRFHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC=CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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